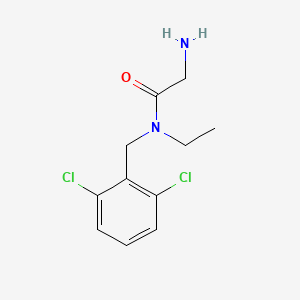

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide

Description

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide is a substituted acetamide derivative featuring a 2,6-dichlorobenzyl group and an ethylamino substituent. Notably, the compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand . Its dichlorinated aromatic ring and ethylamino side chain may influence solubility, bioavailability, and target binding, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name |

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSCJQWWDARUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride, ethylamine, and acetamide.

Reaction: The 2,6-dichlorobenzyl chloride is reacted with ethylamine to form 2,6-dichlorobenzyl ethylamine.

Acylation: The resulting 2,6-dichlorobenzyl ethylamine is then acylated with acetamide to yield this compound.

The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the dichlorobenzyl moiety.

Scientific Research Applications

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the amino and ethylacetamide groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Acetamide Derivatives

Structurally similar compounds vary in substituents on the benzyl ring, amino group modifications, and additional functional groups. Key analogs include:

Key Observations :

- Thiazole-containing derivatives (e.g., Molecular No. 17 in ) exhibit enhanced antibacterial activity due to heterocyclic aromaticity, a feature absent in the target compound .

Antimicrobial Activity

- Thiazole Derivatives: Compounds like 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide show inhibitory zones of 19–34 mm against Aspergillus flavus and Fusarium monoliforme, indicating strong antifungal activity .

- Arylsulfinyl Acetamides: highlights 2-amino-N-(arylsulfinyl)-acetamides as bacterial aminoacyl-tRNA synthetase inhibitors, suggesting a mechanism distinct from thiazole derivatives .

- Target Compound : While direct data are unavailable, its dichlorobenzyl group may confer antibacterial properties akin to chloro-substituted pesticides (e.g., alachlor, pretilachlor) listed in .

Therapeutic Potential

- The target compound’s dichlorinated aromatic system resembles N-(3,4-dichlorophenyl)quinoline carboxamide (), which is explored for antiparasitic applications .

- Ethyl glycinate amide derivatives () demonstrate versatility in molecular docking studies, suggesting the target compound could be optimized for similar receptor interactions .

Physicochemical Properties

Research Findings and Future Perspectives

- Structural Optimization : Introducing thiazole or sulfoxide moieties (as in and ) could enhance target binding and metabolic stability .

- Safety Considerations : Toxicological profiles of related compounds (e.g., ) underscore the need for rigorous safety assessments, particularly for halogenated acetamides .

Biological Activity

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1353984-09-4

- Molecular Formula : C11H13Cl2N3O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions, leading to various therapeutic effects. Although the precise pathways remain to be fully elucidated, initial studies suggest that it may inhibit key enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20.1 |

| A549 (lung cancer) | 14.0 |

| KB-V1 (cervical cancer) | 18.5 |

The mechanism behind its anticancer activity may involve inducing apoptosis and inhibiting tubulin polymerization, which is critical for cancer cell mitosis.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that the presence of electron-withdrawing groups, such as chlorine atoms on the benzyl ring, enhances biological activity. Modifications to the acetamide group also play a crucial role in determining potency and selectivity against specific targets.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of acetamides, including this compound. The results indicated that derivatives with higher lipophilicity exhibited increased antimicrobial activity.

- Anticancer Mechanisms : Another investigation focused on the compound's effects on cell cycle regulation in cancer cells. The study revealed that treatment with this compound resulted in G2/M phase arrest and increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.